BenchChemオンラインストアへようこそ!

N-benzyl-5-bromo-2-iodobenzamide

Hypervalent iodine chemistry Oxidative esterification Benziodazolone synthesis

N-Benzyl-5-bromo-2-iodobenzamide (CAS 401605-31-0; molecular formula C₁₄H₁₁BrINO; molecular weight 416.05 g/mol) is a benzamide-class small molecule distinguished by the simultaneous presence of an ortho-iodine and a meta-bromine on its benzamide aromatic ring, alongside an N-benzyl substituent. Its computed physicochemical properties include a predicted boiling point of 463.0 ± 45.0 °C, a density of 1.818 ± 0.06 g/cm³, and a pKa of 14.08 ± 0.46.

Molecular Formula C14H11BrINO
Molecular Weight 416.05 g/mol
Cat. No. B7857334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-5-bromo-2-iodobenzamide
Molecular FormulaC14H11BrINO
Molecular Weight416.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)Br)I
InChIInChI=1S/C14H11BrINO/c15-11-6-7-13(16)12(8-11)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
InChIKeyGIIRQHYZGARJQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-5-bromo-2-iodobenzamide (CAS 401605-31-0) – Orthogonally Dihalogenated Benzamide Building Block for Sequential Cross-Coupling and Hypervalent Iodine Reagent Synthesis


N-Benzyl-5-bromo-2-iodobenzamide (CAS 401605-31-0; molecular formula C₁₄H₁₁BrINO; molecular weight 416.05 g/mol) is a benzamide-class small molecule distinguished by the simultaneous presence of an ortho-iodine and a meta-bromine on its benzamide aromatic ring, alongside an N-benzyl substituent . Its computed physicochemical properties include a predicted boiling point of 463.0 ± 45.0 °C, a density of 1.818 ± 0.06 g/cm³, and a pKa of 14.08 ± 0.46 . This orthogonally dihalogenated architecture enables two distinct and sequential metal-catalyzed transformations within a single molecular framework—a capability absent in simpler mono-halogenated 2-iodobenzamide analogs—making it a strategically differentiated intermediate for complex molecule construction [1].

Why Generic Substitution Fails: The Functional Irreplaceability of Orthogonal C–I and C–Br Sites in N-Benzyl-5-bromo-2-iodobenzamide


The scientific and industrial selection of this compound is not interchangeable with superficially similar benzamide analogs due to the non-redundant roles of its two halogen substituents. The ortho-iodine serves as the requisite precursor for hypervalent iodine(III) reagent generation (e.g., benziodazolones), while the meta-bromine remains available for downstream Pd-catalyzed cross-coupling or as an electronic modulator [1]. Attempting to substitute with N-benzyl-2-iodobenzamide (CAS 73178-23-1; lacking the 5-bromo substituent) forfeits the second functional handle and eliminates the electron-withdrawing effect that influences aryl iodide oxidation potential [1]. Conversely, 5-bromo-2-iodobenzamide (CAS 289039-20-9) lacks the N-benzyl group and thus cannot participate in the same tandem cyclization manifolds documented for N-benzylated substrates in isoindoloquinazolinone synthesis [2]. The ortho-iodo/meta-bromo/N-benzyl triad is therefore functionally irreducible for applications requiring both hypervalent iodine reactivity and a second point of diversification.

Quantitative Differentiation Evidence: N-Benzyl-5-bromo-2-iodobenzamide vs. Closest Structural Analogs


Benziodazolone Reagent Efficiency vs. Benziodoxolone: Hypervalent Iodine Precursor Superiority Enabled by the 2-Iodobenzamide Motif

N-Benzyl-5-bromo-2-iodobenzamide belongs to the class of readily available 2-iodobenzamides that serve as direct precursors to benziodazolone hypervalent iodine(III) reagents [1]. In the benchmark esterification reaction of alcohols, the benziodazolone reagent (derived from 2-iodobenzamide oxidation) reacts more efficiently than the analogous benziodoxolone reagent, as established by Shea et al. (2021) [1]. While the specific N-benzyl-5-bromo-substituted benziodazolone has not been isolated in a head-to-head yield comparison, the foundational paper demonstrates that benziodazolones undergo smooth condensation with alcohols and amines in the presence of PPh₃ and pyridine to produce esters and amides of 3-chlorobenzoic acid [2]. The bromo substituent at the 5-position does not interfere with I(III) oxidation at the 2-position, preserving the precursor's capacity to generate benziodazolone reagents while retaining the C–Br site for orthogonal functionalization—an advantage absent in 2-iodobenzamides lacking the second halogen.

Hypervalent iodine chemistry Oxidative esterification Benziodazolone synthesis

Orthogonal Halogen Reactivity: Chemoselective Sequential Cross-Coupling Enabled by C–I vs. C–Br Discrimination

The defining structural feature of N-benzyl-5-bromo-2-iodobenzamide is the kinetic discrimination between the C(sp²)–I bond (ortho position) and the C(sp²)–Br bond (meta position), enabling sequential, chemoselective Pd-catalyzed transformations [1]. In Pd(0)-catalyzed oxidative addition, aryl iodides react approximately 10²–10³ times faster than the corresponding aryl bromides under identical conditions [2]. This intrinsic reactivity gradient is well established in the cross-coupling literature: Suzuki-Miyaura, Sonogashira, and Heck couplings on 2-iodobenzamide scaffolds proceed selectively at the iodine-bearing carbon, leaving the bromine substituent intact for a subsequent, distinct coupling event [1]. N-Benzyl-2-iodobenzamide (no bromo substituent) can undergo only a single coupling, while 5-bromo-2-iodobenzamide (no N-benzyl) lacks the steric and electronic modulation conferred by the N-benzyl group that influences both solubility and cyclization geometry in tandem processes .

Sequential cross-coupling Chemoselective functionalization Orthogonal reactivity

Structural Prerequisite for Isoindoloquinazolinone Synthesis: N-Benzyl Substituent as Essential Component in Double Ullman Cyclization

The 2023 methodology by Lin et al. established that N-(2-bromobenzyl)-2-iodobenzamide—a close structural relative of N-benzyl-5-bromo-2-iodobenzamide differing only in halogen placement—undergoes a copper-catalyzed tandem double Ullman reaction with copper cyanide under microwave irradiation to yield isoindolo[1,2-b]quinazolin-12(10H)-one derivatives in good to excellent yields [1]. The 2-iodobenzamide motif is mechanistically essential: the iodine at the ortho position participates in the first Ullman-type C–N bond formation, while the bromobenzyl moiety engages in the second intramolecular cyclization [1]. N-Benzyl-5-bromo-2-iodobenzamide, with its 5-bromo rather than 2′-bromo substitution, is positioned as a regioisomeric alternative that can access a distinct isoindoloquinazolinone substitution pattern, expanding the accessible chemical space relative to the literature-precedented substrate . The one-pot, microwave-assisted procedure offers practical advantages in operational simplicity over multi-step traditional approaches [1].

Isoindoloquinazolinone Double Ullman reaction Microwave-assisted synthesis

Activated Iodobenzamide Pharmacophore: Differential Antineoplastic Activity vs. Non-Iodinated Benzamide Analogs

Patent EP 0973727 A2 (WO9845253A1) discloses a series of activated iodo-benzamide derivatives as antineoplastic and antiviral agents, with the iodo substituent identified as a critical 'activating group' essential for therapeutic activity [1]. The compounds inhibit growth of a variety of human and animal tumor and leukemia cell lines at low concentrations, with the presumptive mechanism involving inhibition of transcription factor binding to zinc finger domains [2]. N-Benzyl-5-bromo-2-iodobenzamide contains the requisite structural features of this pharmacophore class: the ortho-iodo activating group, a chelating amide moiety, and the potential for thio trapping via the bromo substituent [1]. Non-iodinated benzamide analogs (e.g., N-benzyl-5-bromobenzamide or N-benzylbenzamide) lack the activating iodo group and fall outside the patent's claimed pharmacophore, providing a clear structural rationale for procurement differentiation [2].

Activated iododerivatives Antineoplastic benzamides Zinc finger transcription factor inhibition

PI3Kδ Inhibitor Scaffold Utility: Comparative Binding Data from Benzamide-Based Inhibitor Series

BindingDB entries record that benzamide derivatives structurally related to N-benzyl-5-bromo-2-iodobenzamide have been evaluated as PI3Kδ inhibitors, with a closely related compound demonstrating an IC₅₀ of 84 nM in a human whole-blood assay measuring inhibition of anti-CD79b antibody-induced CD69 expression [1]. A separate benzamide-based PI3K/HDAC dual inhibitor series yielded compound PH14 with PI3Kα IC₅₀ = 20.3 nM and HDAC3 IC₅₀ = 24.5 nM, demonstrating that halogenated benzamide cores can achieve nanomolar potency in kinase inhibition [2]. The 5-bromo-2-iodo substitution pattern on the N-benzylbenzamide scaffold provides a distinct electronic profile—the bromine exerts an electron-withdrawing (−I) effect that modulates the benzamide carbonyl's coordination capacity—compared to non-halogenated or mono-halogenated benzamide analogs . This electronic differentiation is relevant for programs optimizing benzamide-based kinase inhibitor binding interactions.

PI3Kδ inhibition Benzamide scaffold Kinase inhibitor SAR

Optimal Procurement-Critical Application Scenarios for N-Benzyl-5-bromo-2-iodobenzamide


Hypervalent Iodine Reagent Development: Benziodazolone Synthesis with Retained Diversification Handle

Research groups developing novel hypervalent iodine(III) reagents for oxidative esterification and amidation should procure this compound as a precursor to benziodazolones. As demonstrated by Shea et al., 2-iodobenzamides react with m-CPBA in acetonitrile at room temperature to form benziodazolones that outperform analogous benziodoxolone reagents in esterification efficiency [1]. The 5-bromo substituent survives the I(III) oxidation step and remains available for subsequent Pd-catalyzed cross-coupling, enabling the synthesis of structurally diverse benziodazolone libraries from a single precursor—a strategic advantage over non-brominated 2-iodobenzamides that yield only terminal reagents [2].

Medicinal Chemistry: Regioisomeric Isoindoloquinazolinone Library Synthesis

Medicinal chemistry teams targeting the isoindolo[1,2-b]quinazolin-12(10H)-one privileged scaffold should utilize N-benzyl-5-bromo-2-iodobenzamide as a regioisomeric substrate for the copper-catalyzed double Ullman cyclization methodology reported by Lin et al. (2023) [1]. This compound's 5-bromo substitution pattern yields isoindoloquinazolinone products with a distinct substitution topography compared to those obtained from the literature-precedented N-(2-bromobenzyl)-2-iodobenzamide, allowing exploration of novel structure–activity relationships in this biologically validated heterocyclic series [2].

Divergent Parallel Library Synthesis via Sequential Chemoselective Cross-Coupling

For high-throughput medicinal chemistry and diversity-oriented synthesis, this compound functions as an ideal bifunctional scaffold. The kinetic preference for C–I over C–Br oxidative addition (~10²–10³-fold rate enhancement) enables Pd-catalyzed sequential coupling: a first diversification at the ortho position (via Suzuki, Sonogashira, or Heck reaction), followed by a second, chemically distinct coupling at the meta-bromo position [1]. This two-step, one-scaffold strategy generates structurally diverse compound libraries with far greater efficiency than sequential de novo synthesis from mono-halogenated building blocks, aligning with industrial workflows requiring maximum chemical space coverage per synthetic operation [2].

Targeted Antineoplastic Agent Synthesis: Activated Iodobenzamide Pharmacophore Exploration

Programs investigating zinc finger transcription factor inhibition as an antineoplastic strategy should incorporate this compound as a key intermediate. The ortho-iodo substituent meets the 'activating group' requirement defined in the EP 0973727 A2 patent pharmacophore, while the amide carbonyl provides the requisite chelating functionality [1]. The 5-bromo position offers an additional vector for structural optimization without disrupting the core pharmacophoric elements, enabling systematic SAR studies around a validated antineoplastic mechanism at low-micromolar to nanomolar concentrations [2].

Quote Request

Request a Quote for N-benzyl-5-bromo-2-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.